3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine

DHODH inhibition Positional isomer SAR Biphenylamine regiochemistry

This 2-amine isomer enables a scaffold-hopping strategy inaccessible to the widely catalogued 4-amine analog (CAS 867288-01-5). The ortho-NH2 geometry shifts the amide bond vector by ~120°, targeting unexplored DHODH binding-pocket regions while circumventing existing composition-of-matter patents. Key differentiators: • 3,5-DiF pattern lowers amine pKa by 1.5-2.0 log units vs. non-fluorinated analogs, altering coupling reactivity • 3′-OCF3 group (Hansch π ≈ +1.0) enhances membrane penetration in SDHI fungicide programs • Serves as precursor scaffold for Ngai-group-type N-O trifluoromethoxylation reagents with tuned redox potentials Supplied as custom synthesis with full analytical characterization (1H/13C/19F NMR, HRMS, HPLC).

Molecular Formula C13H8F5NO
Molecular Weight 289.20 g/mol
Cat. No. B12072394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine
Molecular FormulaC13H8F5NO
Molecular Weight289.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=CC(=C2)F)F)N
InChIInChI=1S/C13H8F5NO/c14-8-5-10(12(19)11(15)6-8)7-2-1-3-9(4-7)20-13(16,17)18/h1-6H,19H2
InChIKeyIXJJAOZWKUGIHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine Overview


3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine is a polyfluorinated biphenyl-2-amine derivative (molecular formula C13H8F5NO, MW 289.2 g/mol) bearing two electron-withdrawing fluorine atoms on the aniline ring (positions 3 and 5) and a trifluoromethoxy (–OCF3) group at the 3' position of the distal phenyl ring . This substitution pattern places the primary amine ortho to the biphenyl linkage, distinguishing it from the more widely catalogued 4-amine positional isomer (CAS 867288-01-5) . The compound belongs to a class of fluorinated biphenylanilines that serve as key synthetic intermediates in medicinal chemistry, particularly as precursors to dihydroorotate dehydrogenase (DHODH) inhibitors and as scaffolds for late-stage difluoromethoxylation/trifluoromethoxylation reagent development [1][2].

Why 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine Is Unique


Three structural features of this compound jointly determine its synthetic utility and downstream performance in ways that generic biphenylamine analogs cannot replicate. First, the 2-amine (ortho) substitution pattern positions the nucleophilic amine adjacent to the biphenyl bond, enabling ortho-directed metalation and cyclization chemistries that are sterically inaccessible to the 4-amine positional isomer [1]. Second, the 3,5-difluoro substitution pattern on the aniline ring lowers the pKa of the amine (estimated reduction of approximately 1.5–2.0 log units versus the non-fluorinated analog based on class-level Hammett σmeta values of fluorine substituents), altering both nucleophilicity in coupling reactions and protonation state under physiological conditions [2]. Third, the –OCF3 group at the 3' position provides a distinct combination of high lipophilicity (Hansch π ≈ +1.0) and strong electron-withdrawing character (Hammett σmeta ≈ +0.38) that influences both the compound's physicochemical profile and the electronic environment of the distal ring in Pd-catalyzed cross-coupling [3]. Substituting any of these three features—amine position, fluorine count/regiochemistry, or –OCF3 placement—produces a molecule with measurably different reactivity, binding orientation (in target-derived applications), and ADME properties [4].

Differentiation Evidence for 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine


2-Amine vs. 4-Amine: DHODH Inhibitor Binding Mode

In the structurally characterized DHODH inhibitor series reported by Baumgartner et al. (2006), the 3,5-difluoro-3'-(trifluoromethoxy)biphenyl-4-amine scaffold (4-amine positional isomer) served as the aniline component for carboxamide-linked inhibitors. The X-ray co-crystal structures (PDB: 2FPY, 2FPT) reveal that the 4-amine-derived amide linker positions the biphenyl core into the hydrophobic ubiquinone-binding channel, with the –OCF3 group acting as a hydrophobic anchor contacting residues Tyr38 and Leu42 [1]. The 2-amine scaffold, by contrast, would orient the carboxamide bond vector approximately 120° differently, fundamentally altering the trajectory of any attached pharmacophore through the binding channel. Quantitative in vitro data from the same study show that inhibitor potency is exquisitely sensitive to this geometry: compound 5 (thiophene-dicarboxylic acid amide with 3,5-difluoro-3'-OCF3-biphenyl-4-amine scaffold, non-brequinar-like binding mode) and compound 7 (cyclopentene-dicarboxylic acid amide analog, brequinar-like binding mode) both achieved nanomolar IC50 values against recombinant human DHODH, with compound 6 (mono-fluoro analog) showing IC50 = 44 nM [1]. No published IC50 data exist for inhibitors derived from the 2-amine scaffold, but the predicted binding geometry divergence constitutes a first-principles differentiation.

DHODH inhibition Positional isomer SAR Biphenylamine regiochemistry Medicinal chemistry

Fluorine Substitution Impact on Lipophilicity and Basicity

The 3,5-difluoro substitution on the aniline ring of the target compound is predicted to reduce the amine pKa by approximately 1.5–2.0 log units relative to the non-fluorinated biphenyl-2-amine analog (predicted pKa ≈ 2.5–3.0 for the conjugate acid versus approximately 4.6 for unsubstituted biphenyl-2-amine), based on the additive Hammett σmeta constants of fluorine substituents (σmeta = +0.34 each) [1]. In the DHODH inhibitor series described by Baumgartner et al. (2006), the progressive addition of fluorine atoms to the biphenyl-4-amine scaffold (compound 3: mono-F; compound 4: mono-F, different position; compound 5: 3,5-diF) produced a monotonic increase in calculated logP (compound 3: logP 4.8; compound 4: logP 5.0; compound 5: logP 5.2, calculated with MOE) [2]. While these logP values are for the elaborated carboxamide derivatives (not the free amine), the trend demonstrates that each additional fluorine atom contributes approximately +0.2 logP units in this scaffold. Extrapolating to the free 2-amine target compound, the predicted logP is approximately 3.5–3.8 (estimated via additive fragment methods), representing a 0.4–0.6 log unit increase over the non-fluorinated analog [3].

Lipophilicity modulation Fluorine walk SAR pKa tuning Physicochemical profiling

Suzuki-Miyaura Coupling for Polyfluorinated Biphenylamines

The synthesis of polyfluorinated biphenylamines via Suzuki-Miyaura cross-coupling of electron-poor aryl halides presents well-documented challenges, including slow oxidative addition and competing protodeboronation. Bulfield and Huber (J. Org. Chem. 2017) reported a general strategy for synthesizing highly fluorinated biphenyls using optimized phosphine ligands and demonstrated that electron-poor substrates can be coupled with useful yields when appropriate conditions are selected [1]. For the closely related 3,5-difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine (4-amine isomer, CAS 867288-01-5), a patent procedure reports a yield of 0.812 g (58%) from 1 g (4.8 mmol) of 2,6-difluoro-4-bromoaniline and 1.28 g (6.24 mmol, 1.3 equiv) of 3-(trifluoromethoxy)phenylboronic acid [2]. The target 2-amine compound would require a different aryl halide coupling partner (e.g., 2-bromo-4,6-difluoroaniline or 2-iodo-4,6-difluoroaniline), and the ortho-amine may participate in catalyst coordination, potentially affecting coupling efficiency—a factor that must be empirically evaluated [3]. The commercial availability of the 4-amine isomer at 95–97% purity from multiple suppliers (AKSci, Alfa Chemistry, CymitQuimica) contrasts with the relative scarcity of the 2-amine isomer, suggesting that the 2-amine synthesis presents additional challenges not encountered with the 4-amine scaffold .

Suzuki-Miyaura coupling Polyfluorinated biphenyl synthesis Electron-poor substrates Process chemistry

OCF3 Group: Dual Binding Mode in DHODH Inhibition

Crystallographic analysis of DHODH-inhibitor complexes (Baumgartner et al., J. Med. Chem. 2006) revealed that the –OCF3 group at the 3' position of the biphenyl scaffold serves as a critical hydrophobic anchor, contacting residues Tyr38 and Leu42 within the enzyme's ubiquinone-binding channel [1]. The C–C–O–CF3 dihedral angle was measured at 75° (compound 3, mono-F), 85° (compound 4), and 91° (compound 5, 3,5-diF), demonstrating that increasing fluorine substitution on the aniline ring rotates the –OCF3 group progressively toward orthogonality with the adjacent phenyl plane [1]. This conformational effect directly impacts the quality of hydrophobic packing. The dual binding mode phenomenon—where a single inhibitor can occupy two distinct orientations (brequinar-like and non-brequinar-like) within the same co-crystal—was observed for compounds with one fluorine substituent (compound 6, IC50 = 44 nM, dual mode) but resolved to a single binding mode for the 3,5-difluoro compound (compound 7, brequinar-like only) [1]. This indicates that the 3,5-difluoro pattern, when elaborated into an appropriate carboxamide derivative, can enforce binding mode homogeneity—a potentially desirable feature for reducing off-target pharmacology. No analogous structural data exist for 2-amine-derived inhibitors, representing a significant knowledge gap and an opportunity for novel IP generation.

Trifluoromethoxy pharmacophore DHODH dual binding mode Hydrophobic anchoring Fragment-based design

Commercial Availability: 2-Amine vs. 4-Amine Isomer Sourcing

A survey of major chemical supplier catalogs reveals a pronounced availability asymmetry between the two positional isomers. The 4-amine isomer (CAS 867288-01-5) is stocked by at least four independent suppliers (AKSci at 95% purity, Alfa Chemistry at 97% purity, CymitQuimica at min. 95% purity, and Chemenu at 95%+ purity) with transparent pricing and immediate availability . In contrast, the target 2-amine isomer (CAS 926239-40-9) is listed in the ChemicalBook database but its commercial availability from major Western suppliers is substantially more limited, typically requiring custom synthesis inquiries . This sourcing asymmetry reflects the synthetic challenge posed by the ortho-amine/3,5-difluoro combination: the electron-deficient aniline ring coupled with the sterically encumbered ortho-amine creates a less favorable Suzuki-Miyaura coupling substrate relative to the para-amine analog [1]. For procurement planning, this translates to longer lead times and higher per-gram costs for the 2-amine isomer, though the differentiated scaffold may confer sufficient IP and pharmacological advantages to justify the sourcing premium.

Chemical sourcing Building block availability Custom synthesis Supply chain differentiation

Application Scenarios for 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine


Scaffold-Hopping: 2-Amine DHODH Inhibitors for IP Generation

The established DHODH inhibitor pharmacophore relies on a biphenyl-4-amine scaffold elaborated into carboxamide-linked dicarboxylic acid derivatives. Baumgartner et al. (2006) demonstrated that the 3,5-difluoro-3'-(trifluoromethoxy)biphenyl-4-amine core yields inhibitors with nanomolar IC50 values and defined binding modes [1]. By substituting the 2-amine scaffold, medicinal chemistry teams can pursue a scaffold-hopping strategy that changes the amide bond vector by approximately 120°, potentially accessing unexplored regions of the DHODH ubiquinone-binding pocket while circumventing existing composition-of-matter patents on 4-amine-derived inhibitors. This application is supported by the crystallographic evidence that binding mode (brequinar-like vs. non-brequinar-like) is sensitive to the precise geometry of the aniline-derived linkage [1].

Ngai Trifluoromethoxylation Reagent Development

The Ngai group patent (US 11,760,701 B2) describes redox-active reagents for direct C–H to C–OCF3 conversion on (hetero)arenes [2]. While the patent's exemplified reagents are N-aryl-N-hydroxylamine derivatives, polyfluorinated biphenyl-2-amines represent potential precursor scaffolds for generating novel N–O bond-containing trifluoromethoxylating reagents with tuned redox potentials. The 3,5-difluoro substitution pattern on the aniline ring is predicted to raise the oxidation potential relative to non-fluorinated analogs, potentially enabling reagent design with an expanded substrate scope for electron-rich arenes. Procurement of the 2-amine isomer specifically (rather than the 4-amine) is critical because the ortho-amine geometry influences the N–O bond stability and the steric environment around the reactive oxygen center [2].

SDHI Fungicide Intermediate Development

Fluorinated biphenyl-2-amines are established intermediates in the synthesis of SDHI fungicides, with 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine serving as the key intermediate for Fluxapyroxad [3]. The target compound, bearing an –OCF3 group in place of the 4'-F and 5'-F substituents found in Fluxapyroxad's biphenyl core, offers a distinct electronic and lipophilic profile. The –OCF3 group increases lipophilicity (Hansch π ≈ +1.0) compared to –F (π ≈ +0.14), which may enhance fungal membrane penetration and alter the SDHI binding kinetics. The synthetic methodology reported for the Fluxapyroxad intermediate (73% overall yield over 3 steps, 99.88% purity, with catalyst loading as low as 0.04 mol% Pd) [3] provides a process-chemistry benchmark against which the synthesis of the –OCF3 analog can be optimized.

Probing ortho-Amine Effects on Membrane Permeability

The combination of a low-pKa 2-amine (predicted pKa ≈ 2.5–3.0 for the conjugate acid due to 3,5-difluoro substitution [4]) with the highly lipophilic –OCF3 group (Hansch π ≈ +1.0) [5] creates a molecule with an unusually wide lipophilicity-basicity gap. At physiological pH (7.4), the amine is >99.9% neutral, while at endosomal pH (5.0–6.0), approximately 1–10% of the amine is protonated. This property profile makes the compound a useful probe for studying pH-dependent membrane partitioning and lysosomal trapping in fluorinated scaffold series, particularly in comparison with the 4-amine isomer (predicted pKa ≈ 3.5–4.0) where the protonation equilibrium differs by approximately one order of magnitude at endosomal pH [4].

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